molecular formula C27H19BrClN3O4 B12020274 [1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate CAS No. 764656-91-9

[1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate

Cat. No.: B12020274
CAS No.: 764656-91-9
M. Wt: 564.8 g/mol
InChI Key: CWKAMJJRRGAVAV-IBBHUPRXSA-N
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Description

[1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring, a bromobenzoyl group, and a chlorobenzoate moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:

    Formation of 3-bromobenzoyl chloride: This can be achieved by reacting 3-bromobenzoic acid with thionyl chloride.

    Synthesis of 2-[(3-bromobenzoyl)amino]acetyl chloride: This intermediate is prepared by reacting 3-bromobenzoyl chloride with glycine in the presence of a base.

    Condensation with hydrazine: The resulting product is then reacted with hydrazine to form the hydrazone derivative.

    Coupling with naphthalene-2-carbaldehyde: The hydrazone derivative is then coupled with naphthalene-2-carbaldehyde to form the final product.

    Esterification with 4-chlorobenzoic acid: The final step involves esterification with 4-chlorobenzoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, the compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy): Another compound with a bromobenzoyl group.

Uniqueness

The uniqueness of [1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate lies in its complex structure, which combines multiple functional groups and aromatic rings

Properties

CAS No.

764656-91-9

Molecular Formula

C27H19BrClN3O4

Molecular Weight

564.8 g/mol

IUPAC Name

[1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate

InChI

InChI=1S/C27H19BrClN3O4/c28-20-6-3-5-19(14-20)26(34)30-16-25(33)32-31-15-23-22-7-2-1-4-17(22)10-13-24(23)36-27(35)18-8-11-21(29)12-9-18/h1-15H,16H2,(H,30,34)(H,32,33)/b31-15+

InChI Key

CWKAMJJRRGAVAV-IBBHUPRXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)CNC(=O)C3=CC(=CC=C3)Br)OC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)CNC(=O)C3=CC(=CC=C3)Br)OC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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